Methyl 3-(butylcarbamoyl)-5-nitrobenzoate
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Overview
Description
Methyl 3-(butylcarbamoyl)-5-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, a carbamoyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(butylcarbamoyl)-5-nitrobenzoate typically involves a multi-step processThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and carbamoylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(butylcarbamoyl)-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of esters and amides .
Scientific Research Applications
Methyl 3-(butylcarbamoyl)-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(butylcarbamoyl)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(butylcarbamoyl)-2-benzimidazolecarbamate: Another compound with a similar structure but different functional groups.
Methyl 3-(butylcarbamoyl)-4-nitrobenzoate: A structural isomer with the nitro group in a different position.
Uniqueness
Methyl 3-(butylcarbamoyl)-5-nitrobenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H16N2O5 |
---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
methyl 3-(butylcarbamoyl)-5-nitrobenzoate |
InChI |
InChI=1S/C13H16N2O5/c1-3-4-5-14-12(16)9-6-10(13(17)20-2)8-11(7-9)15(18)19/h6-8H,3-5H2,1-2H3,(H,14,16) |
InChI Key |
FQYCJQCBPOHPMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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